molecular formula C25H30O6 B12326461 7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one

7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one

Cat. No.: B12326461
M. Wt: 426.5 g/mol
InChI Key: UAEFHEVLRLXFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one involves multiple steps, starting from simpler organic moleculesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Properties

Molecular Formula

C25H30O6

Molecular Weight

426.5 g/mol

IUPAC Name

7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H30O6/c1-13(2)5-7-16-23-15(9-10-25(3,4)31-23)21(28)20-22(29)17(12-30-24(16)20)14-6-8-18(26)19(27)11-14/h5-6,8-12,15-16,20-21,23-24,26-28H,7H2,1-4H3

InChI Key

UAEFHEVLRLXFIT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1C2C(C=CC(O2)(C)C)C(C3C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)C

Origin of Product

United States

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